Piperidin-2-ylmethyl N-(propan-2-yl)carbamate
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Overview
Description
Piperidin-2-ylmethyl N-(propan-2-yl)carbamate is a versatile small molecule scaffold used primarily in research and development. It is known for its unique chemical structure, which includes a piperidine ring and a carbamate group. This compound has a molecular formula of C10H20N2O2 and a molecular weight of 236.74 g/mol .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of piperidin-2-ylmethyl N-(propan-2-yl)carbamate typically involves the reaction of piperidine with isopropyl chloroformate in the presence of a base such as triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the chloroformate .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves rigorous control of reaction conditions, including temperature, pressure, and the use of high-purity reagents to ensure the consistency and quality of the final product .
Chemical Reactions Analysis
Types of Reactions
Piperidin-2-ylmethyl N-(propan-2-yl)carbamate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can convert the carbamate group to an amine.
Substitution: Nucleophilic substitution reactions can occur at the carbamate group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions.
Major Products Formed
Oxidation: N-oxides
Reduction: Amines
Substitution: Substituted carbamates
Scientific Research Applications
Piperidin-2-ylmethyl N-(propan-2-yl)carbamate is widely used in scientific research due to its versatile chemical properties. Some of its applications include:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Employed in the study of enzyme inhibition and protein interactions.
Medicine: Investigated for potential therapeutic applications, including as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of piperidin-2-ylmethyl N-(propan-2-yl)carbamate involves its interaction with specific molecular targets, such as enzymes or receptors. The carbamate group can form covalent bonds with active site residues, leading to inhibition or modulation of enzyme activity. This interaction can affect various biochemical pathways, depending on the target .
Comparison with Similar Compounds
Similar Compounds
- Piperidin-2-ylmethyl N-(methyl)carbamate
- Piperidin-2-ylmethyl N-(ethyl)carbamate
- Piperidin-2-ylmethyl N-(butyl)carbamate
Uniqueness
Piperidin-2-ylmethyl N-(propan-2-yl)carbamate is unique due to its specific isopropyl group, which can influence its reactivity and interaction with molecular targets. This makes it distinct from other similar compounds with different alkyl groups .
Biological Activity
Piperidin-2-ylmethyl N-(propan-2-yl)carbamate is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article provides a detailed overview of its biological activity, synthesis, mechanisms of action, and potential applications, supported by relevant data and case studies.
Chemical Structure and Properties
This compound features a piperidine ring attached to a carbamate functional group. The structure can be represented as follows:
The piperidine portion contributes to the compound's pharmacological properties, while the carbamate enhances stability and bioactivity.
Pharmacological Effects
This compound exhibits several pharmacological effects, including:
- Antimicrobial Activity : Studies have demonstrated that compounds with similar structures possess significant antimicrobial properties, suggesting potential applications in treating infections.
- Enzyme Inhibition : The compound has been shown to inhibit specific enzymes, which could lead to therapeutic effects in various diseases. For instance, it may act as an inhibitor of cholinesterase and monoamine oxidase B, both of which are relevant in neurodegenerative disorders .
The mechanism of action primarily involves the interaction of this compound with specific biological targets. It can bind to enzyme active sites, preventing substrate access and thereby inhibiting enzymatic activity. This characteristic is crucial for its potential use in drug development.
Synthesis
The synthesis of this compound typically involves several steps:
- Formation of the Piperidine Ring : This can be achieved through cyclization reactions involving appropriate precursors.
- Carbamate Formation : The piperidine derivative is then reacted with isopropanol and a suitable activating agent to form the carbamate linkage.
- Purification : The final product is purified using techniques such as recrystallization or chromatography.
Case Studies and Research Findings
Several studies have highlighted the biological activity of this compound:
- Antimicrobial Efficacy : A study demonstrated that derivatives similar to this compound exhibited IC50 values in the nanomolar range against various bacterial strains, indicating potent antimicrobial activity .
- Neuroprotective Effects : Research has indicated that compounds with piperidine moieties show promise in protecting neuronal cells from oxidative stress, which is pivotal in diseases like Alzheimer's .
- Structure–Activity Relationship (SAR) : Investigations into SAR have shown that modifications to the piperidine ring or the carbamate group significantly influence biological activity, suggesting avenues for optimizing drug design .
Comparative Analysis
To better understand the unique properties of this compound, it is beneficial to compare it with related compounds:
Compound Name | Structure | Key Differences | Unique Attributes |
---|---|---|---|
Piperidine | C5H11N | Lacks carbamate group | Simpler structure |
N-(Piperidin-4-ylmethyl)propan-2-amine | C9H18N2 | Different position of amine substitution | Potentially different receptor interactions |
N-(Piperidin-2-ylmethyl)butan-2-amine | C10H21N2 | Longer carbon chain | May exhibit different pharmacokinetics |
This table illustrates how structural variations can impact biological activity and pharmacological profiles.
Properties
Molecular Formula |
C10H20N2O2 |
---|---|
Molecular Weight |
200.28 g/mol |
IUPAC Name |
piperidin-2-ylmethyl N-propan-2-ylcarbamate |
InChI |
InChI=1S/C10H20N2O2/c1-8(2)12-10(13)14-7-9-5-3-4-6-11-9/h8-9,11H,3-7H2,1-2H3,(H,12,13) |
InChI Key |
AKRXOKNMBPRNLU-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)NC(=O)OCC1CCCCN1 |
Origin of Product |
United States |
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